molecular formula C12H14FNO7 B1409443 2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide CAS No. 215942-92-0

2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide

Cat. No. B1409443
CAS RN: 215942-92-0
M. Wt: 303.24 g/mol
InChI Key: TVLDSZTUKGEGGQ-WYUUTHIRSA-N
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Description

2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide is a chemical compound with promising potential . It is widely used in cutting-edge biomedical research as a potential treatment for various cancers . Its ability to thwart the proliferation of malignant cells underscores its standing as a potent chemotherapeutic agent .

Scientific Research Applications

C12H14FNO7 C_{12}H_{14}FNO_{7} C12​H14​FNO7​

and a molecular weight of 303.24 . Below is a comprehensive analysis of its scientific research applications across various fields:

Oncology Research

This compound has shown promise as a chemotherapeutic agent due to its ability to inhibit the proliferation of cancer cells . It is being studied for its effectiveness against various malignancies, highlighting its potential as a versatile treatment option in oncology.

Proteomics

In proteomics, this compound is utilized as a specialty product. Its properties may aid in the study of protein structures and functions, particularly in understanding the modifications and interactions that proteins undergo in cancerous cells .

Agricultural Chemistry

While not directly mentioned in the search results, compounds like this one could theoretically be used in agricultural chemistry research to develop new pesticides or herbicides that target specific plant enzymes or pathways.

properties

IUPAC Name

[(3R,4R,5S,6R)-4,5-diacetyloxy-6-cyano-6-fluorooxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLDSZTUKGEGGQ-WYUUTHIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@]([C@H]([C@@H]1OC(=O)C)OC(=O)C)(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.